1. (E)-1-[Bis-(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride (Flunarizine)Compound Description: Flunarizine is a medication primarily used to prevent migraines. It functions as a calcium channel blocker and is believed to exert its therapeutic effect by preventing excessive calcium influx into cells, which is thought to contribute to migraine development. []Relevance: Flunarizine shares the core structure of a 4-substituted piperazine ring with a 4-fluorophenyl group attached to the nitrogen atom with 1-(4-fluorophenyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine. This structural similarity suggests a potential connection in their pharmacological profiles and warrants further investigation.
2. 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)Compound Description: GBR 12909 is a potent and selective dopamine transporter (DAT) inhibitor. This compound effectively blocks the reuptake of dopamine in the brain, leading to increased dopamine levels in the synaptic cleft. [, , , ]Relevance: GBR 12909 shares a similar structure with the target compound, 1-(4-fluorophenyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine, particularly the presence of a piperazine ring substituted with a 4-fluorophenyl group and a flexible alkyl chain. The presence of these common structural elements suggests that they might exhibit overlapping pharmacological profiles, potentially involving interactions with dopamine receptors or transporters.
4. (S)-(+)-1-[4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazinyl]-3-phenylpropan-2-ol (Compound 6)Compound Description: Compound 6, an enantiomer, demonstrates significant DAT affinity, particularly surpassing its R enantiomer. Its high DAT affinity suggests a role in modulating dopaminergic neurotransmission. []Relevance: Compound 6, similar to 1-(4-fluorophenyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine, possesses a piperazine ring substituted with a [bis(4-fluorophenyl)methoxy]ethyl group. This structural similarity suggests potential for shared pharmacological activities and encourages further investigation into their interactions with dopamine receptors or transporters.
5. 2-(4-(2-fluorophenyl) piperazin-1-yl)-3-phenylquinazolin-4(3H)-one (SD-06)Compound Description: SD-06 has shown promising anti-anxiety effects in preclinical studies using mice models. Its anxiolytic properties were evidenced by its ability to increase head-dipping behavior in the hole-board test and time spent in the open arms of the elevated plus maze test. []Relevance: SD-06 and 1-(4-fluorophenyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine share a common structural element: a piperazine ring substituted with a 4-fluorophenyl group. This shared feature suggests the possibility of similar pharmacological effects and warrants further exploration to determine if they share mechanisms of action.
6. 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)Compound Description: VNO is an oxidative impurity identified during the degradation of venetoclax. This impurity likely arises from the oxidation of the piperazine nitrogen in venetoclax. []Relevance: VNO and 1-(4-fluorophenyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine share a common structural feature: a substituted piperazine ring. While VNO is a much larger and more complex molecule, the presence of this shared motif suggests that understanding the reactivity and metabolic pathways of VNO could provide insights into the potential metabolism of the target compound.
7. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)Compound Description: VHA, similar to VNO, is another oxidative impurity observed during venetoclax degradation. It likely forms from VNO through a Meisenheimer rearrangement. [] Relevance: While structurally more complex, VHA shares the common element of a substituted piperazine ring with 1-(4-fluorophenyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine. This shared motif indicates that investigating the formation and properties of VHA might offer insights into potential degradation pathways or metabolites of the target compound.
8. 4-[Bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium 3-carboxypropanoateCompound Description: This compound is a salt formed from Flunarizine and 3-carboxypropionic acid (succinic acid monomethyl ester). []Relevance: This salt shares the Flunarizine structure, which, as previously mentioned, has the core structure of a 4-substituted piperazine ring with a 4-fluorophenyl group, similar to 1-(4-fluorophenyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine. Understanding its properties might indirectly provide insights into the target compound's potential interactions or modifications due to the shared structural features.
9. 4-substituted 1-[bis(4-fluorophenyl)methyl]piperazineCompound Description: This compound series represents a group of eleven newly synthesized derivatives designed as potential antimigraine agents. They were developed by modifying the structure of Lomerizine hydrochloride, a known calcium channel blocker, by introducing various substituents at the 4-position of the piperazine ring. []Relevance: This series shares the core structure of a 4-substituted piperazine with a [bis(4-fluorophenyl)methyl] group, which is structurally analogous to the target compound, 1-(4-fluorophenyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine. This structural similarity suggests that studying the structure-activity relationships within this series could provide valuable insights into the pharmacological profile and potential applications of the target compound, especially in the context of migraine treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.